Methyl 2-formyl-6-iodoisonicotinate
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Overview
Description
Methyl 2-formyl-6-iodoisonicotinate is a chemical compound with the molecular formula C8H6INO3 and a molecular weight of 291.04 g/mol It is a derivative of isonicotinic acid and contains an iodine atom, a formyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-6-iodoisonicotinate can be synthesized through various synthetic routes. One common method involves the iodination of methyl 2-formylisonicotinate using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-6-iodoisonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dichloromethane), catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Methyl 2-carboxy-6-iodoisonicotinate.
Reduction Reactions: Methyl 2-hydroxymethyl-6-iodoisonicotinate.
Scientific Research Applications
Methyl 2-formyl-6-iodoisonicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-formyl-6-iodoisonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its iodine atom can facilitate the formation of reactive intermediates that interact with cellular components, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Methyl 2-formyl-6-iodoisonicotinate can be compared with other similar compounds, such as:
Methyl 2-formylisonicotinate: Lacks the iodine atom, which may result in different reactivity and biological activity.
Methyl 2-carboxy-6-iodoisonicotinate:
Methyl 2-hydroxymethyl-6-iodoisonicotinate: Contains a hydroxyl group instead of a formyl group, influencing its reactivity and biological effects.
Conclusion
This compound is a versatile compound with a range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C8H6INO3 |
---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
methyl 2-formyl-6-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C8H6INO3/c1-13-8(12)5-2-6(4-11)10-7(9)3-5/h2-4H,1H3 |
InChI Key |
KLFJMDKVZRLQQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)I)C=O |
Origin of Product |
United States |
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